

A Comparative Guide to Estrone Sulfate Reference Intervals in Healthy Adults

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Compound of Interest

Compound Name: Estrone Sulfate

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This guide provides a comprehensive comparison of reference intervals for **estrone sulfate** (E1S) in healthy adult populations, detailing the methodologies used for its quantification. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable data on this significant estrogen metabolite. **Estrone sulfate** is the most abundant circulating estrogen and serves as a key reservoir for more potent estrogens.[1][2] Its measurement can offer valuable insights into various physiological and pathological conditions. [3]

Reference Intervals for Estrone Sulfate

The following tables summarize the reference intervals for **estrone sulfate** in healthy adult males, premenopausal females, and postmenopausal females. The data is presented from studies utilizing different analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA). It is important to note that mass spectrometry-based methods are now considered the gold standard due to their superior specificity and accuracy.[4][5]

Table 1: Reference Intervals for **Estrone Sulfate** in Healthy Adult Males

Method	Reference Interval	Unit Conversion (nmol/L)	Source
LC-MS/MS	231 - 2125 pg/mL	0.62 - 5.74 nmol/L	[2]
RIA	2.62 ± 0.79 nmol/L	-	[6]

Table 2: Reference Intervals for **Estrone Sulfate** in Healthy Premenopausal Adult Females

Menstrual Cycle Phase	Method	Reference Interval	Unit Conversion (nmol/L)	Source
Follicular	LC-MS/MS	192 - 2950 pg/mL	0.52 - 7.97 nmol/L	[2]
RIA	2.51 ± 0.90 nmol/L	-	[6]	
Luteal	LC-MS/MS	282 - 5049 pg/mL	0.76 - 13.63 nmol/L	[2]
RIA	5.33 ± 1.55 nmol/L	-	[6]	

Table 3: Reference Intervals for **Estrone Sulfate** in Healthy Postmenopausal Adult Females

Method	Reference Interval	Unit Conversion (nmol/L)	Source
LC-MS/MS	42 - 846 pg/mL	0.11 - 2.28 nmol/L	[2]
RIA	0.89 ± 0.60 nmol/L	-	[6]

Conversion Factor: To convert pg/mL to nmol/L, divide by 370.4.

Methodological Comparison: LC-MS/MS vs. Immunoassay

The accurate quantification of **estrone sulfate** is critical for its clinical and research applications. Historically, immunoassays were the primary method for measurement. However, these methods are prone to overestimation due to cross-reactivity with other endogenous steroids.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the superior method, offering higher specificity, accuracy, and sensitivity.[4][7][8]

Table 4: Comparison of Analytical Methods for **Estrone Sulfate** Quantification

Feature	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)	Immunoassay (RIA/ELISA)
Specificity	High; distinguishes between structurally similar steroids.	Lower; potential for cross-reactivity with other steroids.
Accuracy	High; considered the "gold standard".	Can be inaccurate, often overestimating concentrations. [9]
Sensitivity	High; capable of detecting very low concentrations.[8]	Variable; may not be suitable for low-level quantification.[5]
Sample Throughput	Can be high with automated sample preparation.[4]	Generally high.
Cost	Higher initial instrument cost.	Lower initial cost.
Complexity	Requires specialized expertise and instrumentation.	Relatively simpler to perform.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a generalized protocol for the quantification of **estrone sulfate** using LC-MS/MS, based on common practices described in the literature.[4][7][8]

- Sample Preparation:

- Protein Precipitation: Serum or plasma samples are treated with a solvent such as acetonitrile to precipitate proteins.
- Internal Standard Addition: A deuterated internal standard of **estrone sulfate** is added to each sample to ensure accurate quantification.
- Centrifugation: Samples are centrifuged to pellet the precipitated proteins.
- Supernatant Transfer: The supernatant containing the analytes is transferred to a new plate or vial.
- (Optional) Solid Phase Extraction (SPE): For cleaner samples, an SPE step can be included to remove interfering substances.
- Chromatographic Separation:
 - An aliquot of the prepared sample is injected into a liquid chromatography system.
 - The analytes are separated on a C18 reversed-phase column using a gradient of mobile phases, typically water with a modifier (e.g., ammonium fluoride) and an organic solvent (e.g., methanol).[\[4\]](#)
- Mass Spectrometric Detection:
 - The eluent from the LC column is introduced into a tandem mass spectrometer.
 - The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).
 - Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both **estrone sulfate** and its internal standard are monitored.

Radioimmunoassay (RIA)

The following outlines a general procedure for **estrone sulfate** measurement by RIA.[\[6\]](#)

- Extraction:

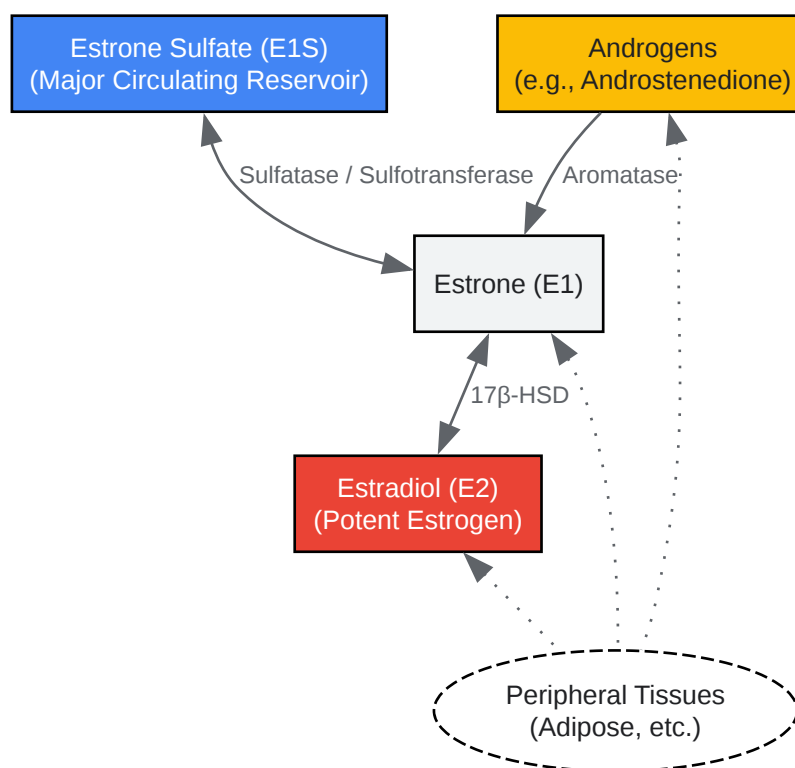
- Free steroids are extracted from the plasma sample using an organic solvent like diethyl ether.
- Steroid sulfates, including **estrone sulfate**, are then isolated.
- Hydrolysis:
 - The sulfate group is enzymatically cleaved from the estrone molecule.
- Chromatographic Purification:
 - The resulting estrone is purified using column chromatography (e.g., on Celite) to separate it from other steroids.
- Quantification:
 - The purified estrone is quantified using a competitive radioimmunoassay, where it competes with a radiolabeled estrone tracer for binding to a specific antibody.
 - The amount of radioactivity is inversely proportional to the concentration of estrone in the sample.

Visualizations



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Caption: LC-MS/MS Experimental Workflow for **Estrone Sulfate** Quantification.



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Caption: Simplified Estrogen Metabolism Highlighting **Estrone Sulfate's** Role.

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